![molecular formula C14H9IN2O B13865077 (6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone is a chemical compound with the molecular formula C14H9IN2O and a molecular weight of 348.139 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions are generally mild and do not require the use of metals.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling iodine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core.
Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted imidazo[1,2-a]pyridines.
Applications De Recherche Scientifique
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of (6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone involves its interaction with molecular targets such as Rab geranylgeranyl transferase. This enzyme is responsible for the posttranslational modification of Rab GTPases, which are involved in various cellular processes . By inhibiting this enzyme, the compound can disrupt the prenylation of Rab proteins, affecting their function and potentially leading to therapeutic effects in diseases like cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and have been studied for their medicinal properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds also belong to the imidazo[1,2-a]pyridine family and have similar biological activities.
Uniqueness
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone is unique due to the presence of the iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring. This iodine atom can be a site for further functionalization, making the compound versatile for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C14H9IN2O |
|---|---|
Poids moléculaire |
348.14 g/mol |
Nom IUPAC |
(6-iodoimidazo[1,2-a]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C14H9IN2O/c15-11-6-7-13-16-12(9-17(13)8-11)14(18)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
WFYCFSDNMVDURN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CN3C=C(C=CC3=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


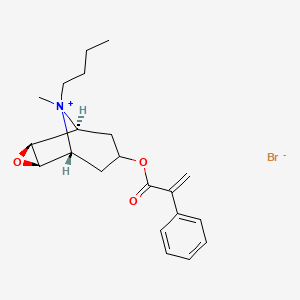
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)
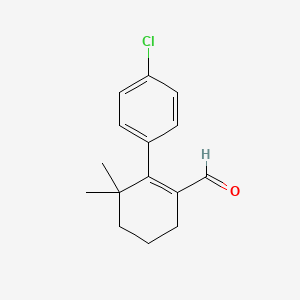
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)

![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
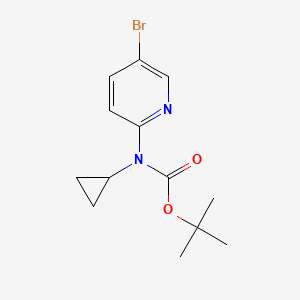
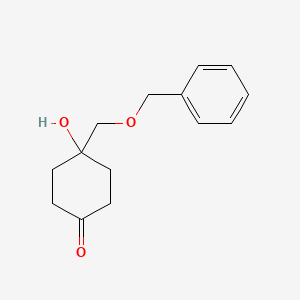
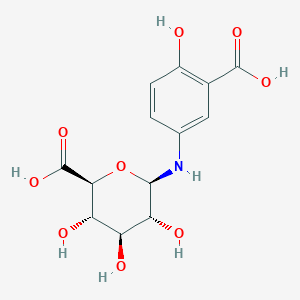
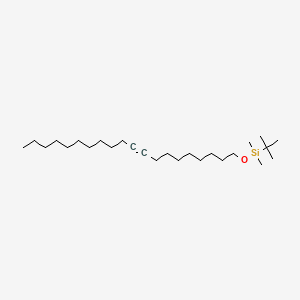
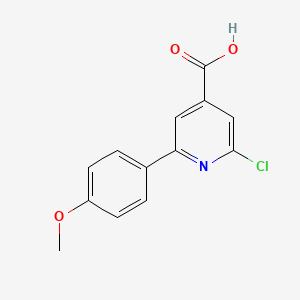
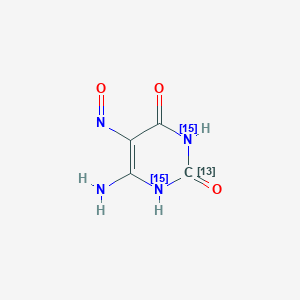

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
